9-Oxo-3-oxa-7-aza-bicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester
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Overview
Description
9-Oxo-3-oxa-7-aza-bicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester is a complex organic compound with the molecular formula C12H19NO4 and a molecular weight of 241.29 g/mol . This compound is often used in research and development due to its unique bicyclic structure, which includes an oxo group, an oxa group, and an aza group.
Preparation Methods
The synthesis of 9-Oxo-3-oxa-7-aza-bicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the reaction of a suitable bicyclic precursor with tert-butyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond. Industrial production methods may involve similar synthetic routes but are optimized for scale, yield, and purity.
Chemical Reactions Analysis
9-Oxo-3-oxa-7-aza-bicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9-Oxo-3-oxa-7-aza-bicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Oxo-3-oxa-7-aza-bicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The oxo group can form hydrogen bonds with enzymes or receptors, while the bicyclic structure provides a rigid framework that can enhance binding affinity. The compound may also participate in various biochemical pathways, depending on its specific application .
Comparison with Similar Compounds
Similar compounds to 9-Oxo-3-oxa-7-aza-bicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester include:
9-Boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid: This compound has a similar bicyclic structure but includes a Boc (tert-butoxycarbonyl) protecting group.
tert-Butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate: This compound has a similar ester group but differs in the position of the oxo group.
3-Oxa-7,9-diaza-bicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester: This compound includes an additional nitrogen atom in the bicyclic structure.
The uniqueness of 9-Oxo-3-oxa-7-aza-bicyclo[33
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
tert-butyl (1R,5S)-9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-4-8-6-16-7-9(5-13)10(8)14/h8-9H,4-7H2,1-3H3/t8-,9+ |
InChI Key |
OXYRVQNWGGZUFS-DTORHVGOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2COC[C@H](C1)C2=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COCC(C1)C2=O |
Origin of Product |
United States |
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